molecular formula C10H8BrClN2O3S B13313850 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B13313850
M. Wt: 351.60 g/mol
InChI Key: WSEICCKMXOYOJL-UHFFFAOYSA-N
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Description

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methoxybenzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1H-pyrazol-1-yl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Debrominated Products: Formed through reduction reactions.

Properties

Molecular Formula

C10H8BrClN2O3S

Molecular Weight

351.60 g/mol

IUPAC Name

5-(4-bromopyrazol-1-yl)-2-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H8BrClN2O3S/c1-17-9-3-2-8(4-10(9)18(12,15)16)14-6-7(11)5-13-14/h2-6H,1H3

InChI Key

WSEICCKMXOYOJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(C=N2)Br)S(=O)(=O)Cl

Origin of Product

United States

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